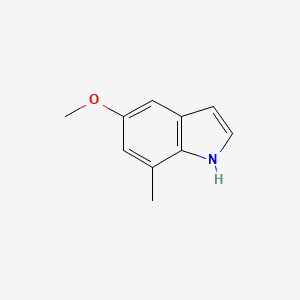

5-Methoxy-7-methyl-1H-indole

Descripción

Significance of Indole (B1671886) Scaffolds in Chemical and Biological Systems

The indole nucleus is a fundamental structural unit in a multitude of biologically active compounds. nih.gov Its prevalence stems from its role in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of secondary metabolites. nih.gov This versatile scaffold is a key component in many natural and synthetic molecules with significant biological and pharmacological activities. nih.govnih.gov The ability of the indole ring system to mimic peptides and bind to various receptors makes it a "privileged structure" in drug discovery, leading to the development of numerous therapeutic agents. nih.govresearchgate.net The structural versatility of indoles allows for the design of compounds that can target a wide array of biological pathways, making them invaluable in medicinal chemistry. nih.govmdpi.com

Overview of Methoxy-Substituted Indoles in Research

The introduction of methoxy (B1213986) groups to the indole ring significantly influences its chemical reactivity and biological properties. Methoxy-substituted indoles are of great interest to researchers as they can enhance the electron-rich nature of the indole nucleus, thereby modifying its reactivity in various chemical transformations. chim.it The position of the methoxy group can direct the regioselectivity of reactions, offering a strategic tool for the synthesis of complex molecules. chim.itnih.gov Research has shown that methoxy-substituted indoles are crucial intermediates in the synthesis of a wide range of compounds, including those with potential applications in medicinal chemistry and materials science. chim.it For instance, certain methoxy-substituted phenylindoles have been found to inhibit tubulin polymerization, a key target in cancer therapy. acs.org

Structural Features and Nomenclature of 5-Methoxy-7-methyl-1H-indole

This compound is an organic compound characterized by an indole ring system with a methoxy group (-OCH₃) at the 5th position and a methyl group (-CH₃) at the 7th position. lookchem.com Its systematic IUPAC name is this compound. fishersci.at

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 61019-05-4 |

| Appearance | Solid |

| Melting Point | 65-66 °C |

| Boiling Point | 309.74 °C at 760 mmHg |

| Density | 1.134 g/cm³ |

| Water Solubility | Slightly soluble |

Note: The data in this table is compiled from various chemical suppliers and databases. lookchem.comfishersci.at

The presence of the methoxy and methyl groups on the indole ring influences its electronic properties and reactivity, making it a versatile building block in organic synthesis.

Research Applications of this compound as a Chemical Intermediate

The primary application of this compound in scientific research is as a chemical intermediate. lookchem.comfishersci.atchemicalbook.com Its unique substitution pattern makes it a valuable precursor for the synthesis of more complex molecules with potential biological activities.

For example, it serves as a starting material for the synthesis of various derivatives, including:

This compound-2-carboxylic acid: This derivative is used as a building block for more complex molecules and is being investigated for its potential neuroprotective properties.

tert-Butyl this compound-1-carboxylate: This Boc-protected derivative is a key intermediate in medicinal chemistry, used in the synthesis of potential anti-cancer agents and enzyme inhibitors.

This compound-4-carbaldehyde: The formyl group in this derivative provides a reactive handle for further chemical modifications. nih.gov

The reactivity of the indole ring in this compound allows for various chemical transformations, such as electrophilic substitution, lithiation, and cross-coupling reactions, enabling the construction of diverse molecular architectures. researchgate.net Its role as a versatile intermediate underscores its importance in the exploration of new chemical entities for various research applications. lookchem.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-9(12-2)6-8-3-4-11-10(7)8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPVRHHGKCQSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491730 | |

| Record name | 5-Methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-05-4 | |

| Record name | 5-Methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 7 Methyl 1h Indole and Its Derivatives

Established Synthetic Routes to the Indole (B1671886) Core

The construction of the fundamental bicyclic indole structure is most commonly achieved through several classic named reactions. These methods remain cornerstones of indole synthesis due to their reliability and versatility. chim.it

Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most widely used method for preparing indoles. Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in The arylhydrazone is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.

For the synthesis of 5-methoxy-7-methyl-1H-indole, the logical starting materials would be (4-methoxy-2-methylphenyl)hydrazine (B62203) and a suitable two-carbon aldehyde equivalent, such as acetaldehyde (B116499) or its synthetic equivalent. The key steps of the mechanism include:

Formation of the phenylhydrazone from the reaction of (4-methoxy-2-methylphenyl)hydrazine with an aldehyde or ketone.

Acid-catalyzed tautomerization to an enamine intermediate.

A nih.govnih.gov-sigmatropic rearrangement (an electrocyclic reaction similar to a Claisen rearrangement) to form a di-imine.

Aromatization with the loss of an amine to form an aromatic intermediate.

Final cyclization and elimination of ammonia (B1221849) to yield the indole ring.

The Fischer method is robust and its primary advantage is the wide availability of substituted phenylhydrazines and carbonyl compounds, allowing for diverse substitution patterns on the final indole product.

| Fischer Indole Synthesis | |

| Starting Materials | (4-methoxy-2-methylphenyl)hydrazine, Aldehyde/Ketone |

| Key Reagents | Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, PCl₃) |

| Mechanism Highlights | Hydrazone formation, nih.govnih.gov-sigmatropic rearrangement, cyclization |

| Advantages | High versatility, widely applicable, readily available starting materials |

| Disadvantages | Harsh acidic conditions may not be suitable for sensitive substrates |

Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler-Möhlau synthesis, is another classical route that involves the reaction of an α-arylamino-ketone with an acid catalyst. bhu.ac.inwikipedia.org The α-arylamino-ketone is typically prepared from the reaction of an α-haloketone with a primary or secondary arylamine. bhu.ac.in

To synthesize a 5-methoxy-7-methyl substituted indole, one would start with 3-methoxy-5-methylaniline. This aniline (B41778) would be reacted with an α-haloketone, such as 2-chloroacetaldehyde or a protected version thereof. The subsequent acid-catalyzed cyclization proceeds via an electrophilic attack on the electron-rich aromatic ring, followed by dehydration to form the indole.

Historically, the Bischler synthesis was often limited by harsh reaction conditions and the potential for rearrangements, which could lead to mixtures of products. bhu.ac.inwikipedia.org However, modern modifications, including the use of different catalysts and microwave irradiation, have improved the reliability and yields of this method. wikipedia.org

| Bischler Indole Synthesis | |

| Starting Materials | Arylamine (e.g., 3-methoxy-5-methylaniline), α-Haloketone |

| Key Reagents | Acid catalyst |

| Mechanism Highlights | Formation of α-arylamino-ketone, electrophilic cyclization, dehydration |

| Advantages | Utilizes different starting materials than the Fischer synthesis |

| Disadvantages | Can result in product mixtures due to rearrangements, harsh conditions in classical procedure. bhu.ac.inwikipedia.org |

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis involves the thermal decomposition of an α-azido-cinnamic ester to yield an indole-2-carboxylic ester. wikipedia.org The starting azido-cinnamate is prepared via a Knoevenagel-type condensation between an aromatic aldehyde and an α-azidoacetate. rsc.orgresearchgate.net

For the target compound, the synthesis would begin with 3-methoxy-5-methylbenzaldehyde, which is condensed with ethyl azidoacetate. The resulting ethyl α-azido-β-(3-methoxy-5-methylphenyl)acrylate is then heated in an inert, high-boiling solvent like xylene. The thermolysis is believed to proceed through a vinyl nitrene intermediate, which then cyclizes onto the aromatic ring to form the indole.

A critical consideration for this route is regioselectivity. The cyclization of the nitrene generated from a meta-substituted phenyl ring can potentially lead to two different indole products. rsc.orgresearchgate.net In the case of the intermediate derived from 3-methoxy-5-methylbenzaldehyde, cyclization can occur at either the C2 or C6 position of the benzene (B151609) ring, which would result in a mixture of 7-methoxy-5-methyl- and this compound-2-carboxylates. Often, one regioisomer is favored, but separation of the product mixture may be required. rsc.org

| Hemetsberger Indole Synthesis | |

| Starting Materials | Aryl aldehyde (e.g., 3-methoxy-5-methylbenzaldehyde), Ethyl azidoacetate |

| Key Reagents | Base (for condensation, e.g., NaOEt), Heat (for cyclization) |

| Mechanism Highlights | Knoevenagel condensation, thermal decomposition, nitrene insertion |

| Advantages | Provides indole-2-carboxylates which are useful for further functionalization |

| Disadvantages | Potential for regioisomeric mixtures with meta-substituted precursors, use of potentially explosive azides. rsc.orgresearchgate.net |

Copper-Catalyzed Cyclization Approaches

Modern synthetic chemistry has introduced a variety of transition-metal-catalyzed methods for indole synthesis, with copper catalysis being particularly prominent. These methods often offer milder reaction conditions and improved efficiency. One such strategy involves the copper-catalyzed reaction between an o-haloaniline and a terminal alkyne (a modified Sonogashira coupling), followed by an intramolecular cyclization.

Another powerful approach is the copper-catalyzed domino reaction of components that assemble the indole ring in one pot. For example, a copper(I)-catalyzed tandem Ullmann-type C-N coupling and cross-dehydrogenative coupling sequence has been developed to produce indoles from enamines and aryl iodides. rsc.org More recent developments have demonstrated the synthesis of N-H indoles from simple toluenes and nitriles, catalyzed by copper sulfate (B86663), proceeding through an anion-radical relay mechanism. d-nb.info These advanced methods provide novel disconnection pathways to complex indole structures. researchgate.netacs.org

| Copper-Catalyzed Cyclization | |

| Starting Materials | Varies; e.g., o-Halotoluenes and nitriles, or anilines and alkynes |

| Key Reagents | Copper salt (e.g., CuI, CuSO₄), Ligands, Base |

| Mechanism Highlights | C-N bond formation, C-C bond formation, intramolecular cyclization, radical pathways |

| Advantages | Often milder conditions, high efficiency, novel synthetic disconnections |

| Disadvantages | Catalyst cost and sensitivity, potential need for specialized ligands |

Strategies for Introducing Methoxy (B1213986) and Methyl Substituents

While the indole core can be formed using the methods above, the substituents are often incorporated from the beginning by using appropriately functionalized starting materials. However, direct functionalization of a pre-formed indole ring is also a viable strategy.

Methylation Reactions

Introducing a methyl group onto the indole nucleus can be achieved through various methylation reactions. The site of methylation (N-1, C-2, C-3, or on the benzene ring) is highly dependent on the reaction conditions and the nature of the methylating agent.

N-Methylation: The indole nitrogen is nucleophilic and can be readily methylated. Common methods use a base like sodium hydride (NaH) to deprotonate the indole, followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate. researchgate.net Milder and more environmentally benign reagents like dimethyl carbonate (DMC) have also been developed for efficient N-methylation. researchgate.net

C-Methylation: Direct C-methylation of the indole ring is more challenging due to the multiple reactive sites. The C3 position is the most nucleophilic and is typically the preferred site for electrophilic attack. bhu.ac.in Achieving selective methylation at other positions, such as C7, often requires more advanced strategies. These can include using a directing group on the indole nitrogen to guide a metal catalyst to a specific C-H bond for activation and subsequent methylation. rsc.org For instance, an iridium catalyst with a pivaloyl directing group has been used for C2-selective methylation. rsc.org However, for a C7-methyl substituent as in this compound, the most common and regiochemically unambiguous strategy is to start with a precursor that already contains the methyl group, such as 3-methylaniline or a derivative thereof. nih.gov

| Methylation Strategies | |

| Target Position | Reagents & Conditions |

| N-1 | NaH, then CH₃I or (CH₃)₂SO₄; or K₂CO₃, Dimethyl Carbonate (DMC) |

| C-3 | Methyl iodide at elevated temperatures without strong base |

| C-7 | Typically incorporated from a pre-methylated starting material (e.g., 3-methylaniline) |

Functional Group Introduction on Indole Ring

The functionalization of the indole core is a pivotal aspect of synthesizing complex derivatives like this compound. Various methods are employed to introduce specific groups at desired positions on the indole ring.

Alkylation: The introduction of alkyl groups, such as the methyl group at the 7-position, can be achieved through reactions like methylation using reagents such as methyl iodide.

Formylation: The formyl group, an important synthetic handle, can be introduced onto the indole nucleus using techniques like the Vilsmeier-Haack reaction or through modern methods like directed C4 formylation via ruthenium-catalyzed C–H activation. smolecule.com This allows for precise installation of an aldehyde group, which can be further modified. smolecule.com

Protection Strategies: The indole nitrogen is often protected to control reactivity during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a common protecting group, typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). This protection facilitates further functionalization and can be readily removed under acidic conditions.

Methoxylation: The introduction of a methoxy group can be accomplished through several routes, including nucleophilic aromatic substitution (SNAr) on a suitably activated precursor using reagents like sodium methoxide (B1231860) (NaOMe) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). smolecule.com

Synthesis of Key Intermediates

The total synthesis of complex indole derivatives relies on the efficient preparation of key building blocks. The following sections detail the synthetic routes for several crucial intermediates.

Synthesis of 5-Methoxyindole (B15748)

5-Methoxyindole is a fundamental precursor. One established synthetic route begins with indoline (B122111) and proceeds through several steps to yield the target compound. rsc.org An alternative approach involves the dehydrogenation of 5-methoxyindoline (B1354788). prepchem.com A notable method starts from 5-methoxy-2-oxindole, which is converted to 5-methoxyindole in a two-step process involving chlorination followed by catalytic reduction, achieving a 66% total yield. chemicalbook.comchemicalbook.com

A well-documented synthesis involves the following sequence:

Nitration and Reduction: 1-acetyl-indoline is nitrated to form 1-acetyl-5-nitroindoline, which is then reduced to 1-acetyl-5-aminoindoline. rsc.org

Hydroxylation: The amino group is converted to a hydroxyl group via diazotization followed by decomposition of the diazonium salt in a boiling cupric sulfate solution to give 1-acetyl-5-hydroxyindoline. rsc.org

Methylation: The hydroxyl group is methylated to yield 1-acetyl-5-methoxyindoline. rsc.org

Deacetylation and Dehydrogenation: The acetyl group is removed, and the resulting 5-methoxyindoline is dehydrogenated using a palladium-charcoal catalyst in boiling mesitylene (B46885) to afford 5-methoxyindole in high yield for the final step. rsc.orgprepchem.com

| Reaction Step | Reagents and Conditions | Product | Reference |

| Dehydrogenation | 10% Palladium-charcoal, boiling mesitylene | 5-Methoxyindole | rsc.org |

| Chlorination/Reduction | Triphenylphosphine-carbon tetrachloride in acetonitrile (B52724), then catalytic reduction | 5-Methoxyindole | chemicalbook.com |

Synthesis of 5-Methoxy-1H-indole-2-carboxylic acid

This key intermediate is often prepared using methods that construct the indole ring, such as the Fischer indole synthesis. acs.org A robust, scalable process has been developed starting from malonate derivatives, which avoids many of the drawbacks of earlier methods. acs.orgresearchgate.net

The process involves three main stages:

Azo Coupling: A diazonium salt, prepared from p-anisidine, is coupled with a malonate derivative. acs.org

Japp-Klingemann Rearrangement: The resulting intermediate undergoes a Japp-Klingemann rearrangement to form a key hydrazone. acs.org

Fischer Indole Synthesis: The hydrazone is then cyclized under acidic conditions (gaseous HCl in ethanol) to form the ethyl ester of 5-methoxy-1H-indole-2-carboxylic acid. acs.org

The Hemetsberger–Knittel indole synthesis provides an alternative route to indole-2-carboxylates, which can be adapted for this target molecule.

| Synthetic Route | Key Steps | Starting Materials | Overall Yield | Reference |

| Malonate Process | Azo coupling, Japp-Klingemann rearrangement, Fischer synthesis, Hydrolysis | p-Anisidine, Malonate derivative | 81% | acs.org |

| Fischer Indole Synthesis | Reaction of a substituted phenylhydrazine (B124118) with a keto-acid or ester | Phenylhydrazine derivative, Ketone/Aldehyde | Variable | |

| Hemetsberger–Knittel Synthesis | Knoevenagel condensation, Thermolysis, Electrophilic cyclization | Methyl 2-azidoacetate, Substituted benzaldehyde | Variable |

Synthesis of Methyl 5-Methoxy-1H-indole-2-carboxylate

The synthesis of this methyl ester is straightforwardly accomplished through the esterification of its corresponding carboxylic acid. mdpi.com The reaction is typically carried out by treating 5-Methoxy-1H-indole-2-carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture under reflux. mdpi.com

| Reaction | Reagents and Conditions | Product | Reference |

| Esterification | 5-Methoxy-1H-indole-2-carboxylic acid, Methanol (CH₃OH), H₂SO₄ (catalytic), Reflux | Methyl 5-Methoxy-1H-indole-2-carboxylate | mdpi.com |

Synthesis of tert-butyl this compound-1-carboxylate

This Boc-protected indole derivative is a valuable intermediate in medicinal chemistry. Its synthesis is achieved via a direct, high-yielding protection reaction of the corresponding indole.

The standard procedure involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O). The reaction is performed in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) and requires a base, such as triethylamine (B128534) (Et₃N), along with a catalyst, typically 4-dimethylaminopyridine (DMAP). The reaction is often initiated at 0°C and then allowed to warm to room temperature. Purification by flash column chromatography yields the desired product. Reported yields for this transformation are high, ranging from 77% to 97%.

| Reaction | Reagents and Conditions | Starting Material | Yield | Reference |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂) | This compound | 97% | |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), DMAP, CH₂Cl₂ | This compound | ~77% |

Synthesis of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

The synthesis of this multifunctional indole derivative involves the introduction of a formyl group at the C4 position of the protected indole ring. smolecule.com A proposed synthetic strategy involves several key transformations:

Boc Protection: The synthesis would begin with the protection of the nitrogen on a 7-methylindole (B51510) derivative using di-tert-butyl dicarbonate (Boc₂O) and DMAP. smolecule.com

Directed Formylation: A directed formylation at the C4 position is then carried out. This can be achieved through ruthenium-catalyzed C-H activation, a modern method for regioselective functionalization. smolecule.com Alternatively, classic formylation methods like the Vilsmeier-Haack reaction could be employed. smolecule.com

Methoxylation: Introduction of the methoxy group at the C5 position can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction, using sodium methoxide in DMSO. smolecule.com

The final product is then isolated and purified, typically using column chromatography. smolecule.com

| Reaction Step | Description | Reagents | Reference |

| Protection | Nitrogen protection of the indole ring | Boc₂O, DMAP | smolecule.com |

| Formylation | C-H activation to introduce a formyl group at C4 | Ruthenium catalyst | smolecule.com |

| Methoxylation | Nucleophilic aromatic substitution to add a methoxy group at C5 | NaOMe, DMSO | smolecule.com |

Advanced Synthetic Techniques

The development of novel and efficient synthetic methods for constructing the indole core and its derivatives has seen a significant surge, with a focus on enhancing reaction efficiency, selectivity, and sustainability. rsc.orgrsc.org

Palladium-catalyzed reactions have emerged as a powerful tool in the synthesis of indoles, facilitating both carbon-carbon and carbon-heteroatom bond formations under mild conditions. mdpi.com These methods are advantageous due to the smaller quantities of catalyst required, good yields, and tolerance of a wide range of functional groups. mdpi.com

For instance, the Larock indole synthesis, a palladium-catalyzed heteroannulation, has been employed in the total synthesis of various indole alkaloids. rsc.org This methodology allows for the strategic construction of polysubstituted indoles. rsc.org Another significant palladium-catalyzed approach is the Suzuki cross-coupling reaction, which can be used for the regioselective introduction of substituents, such as a methyl group, onto the indole ring. rsc.org The Fang-Lautens indole synthesis is another palladium-catalyzed protocol for the synthesis of 2-cyanoindoles from vinyl gem-dibromo anilines. scholaris.ca

The choice of palladium catalyst and reaction conditions can influence the final product. For example, the use of PdCl2 in acetonitrile can lead to 2,3-disubstituted indoles, while Pd(OAc)2/LiCl in THF or acetonitrile can yield N-alkylated-2-alkynylaniline derivatives from the same starting materials. mdpi.com

Microwave-assisted organic synthesis has gained prominence as a green and efficient technique for the synthesis of indole derivatives. tandfonline.comresearchgate.net This method significantly reduces reaction times, often from hours to minutes, while maintaining or even improving reaction yields. tandfonline.com

Microwave irradiation has been successfully applied in various indole syntheses, including the Fischer indole synthesis. researchgate.net It has been shown to accelerate condensation reactions, such as in the formation of carboxylate esters, achieving high conversion rates in a fraction of the time required by conventional heating methods. smolecule.com For example, a microwave-assisted, one-pot, three-component coupling reaction for the synthesis of polysubstituted indoles has been developed, operating under Sonogashira coupling conditions. nih.gov In some cases, microwave-assisted synthesis can be performed under solvent-free and catalyst-free conditions, further enhancing its green credentials. scirp.org For instance, the reaction of isatin (B1672199) and indole can be completed in just 5 minutes at 70°C under microwave irradiation without any catalyst or solvent. scirp.org

| Reaction Type | Conventional Time | Microwave Time | Yield | Reference |

| Carboxylate Formation | 12 hours | 30 minutes | 85% | smolecule.com |

| Indole Synthesis | 24 hours | 2 hours | >80% | |

| Isatin-Indole Reaction | - | 5 minutes | 31-98% | scirp.org |

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for indoles. beilstein-journals.orgnih.gov These "green" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. openmedicinalchemistryjournal.comnih.gov

Key green chemistry strategies in indole synthesis include:

Use of Green Solvents: Water and ionic liquids are increasingly being used as environmentally benign reaction media. openmedicinalchemistryjournal.comrsc.org For example, a copper-catalyzed synthesis of indole derivatives has been reported in water, offering both economic and ecological advantages. openmedicinalchemistryjournal.com

Catalyst-Free and Solvent-Free Reactions: Some reactions can be carried out under visible light irradiation without the need for a catalyst or solvent, making the process highly economical and green. openmedicinalchemistryjournal.com Microwave-assisted synthesis, as discussed earlier, often allows for solvent-free conditions. researchgate.netscirp.org

Use of Recyclable Catalysts: Solid acid catalysts, such as cellulose (B213188) sulfuric acid, have been used for the synthesis of indole derivatives. These catalysts are non-hygroscopic, solid, and can be recovered and reused multiple times without a significant loss of activity. openmedicinalchemistryjournal.com

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and generate less waste than multi-step syntheses. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired indole derivatives. Key parameters that are often fine-tuned include temperature, reaction time, stoichiometry of reactants, and catalyst and solvent selection. acs.org

For example, in the Hemetsberger–Knittel indole synthesis, the reaction temperature and the concentration of reactants during the thermolytic cyclization step are critical for achieving good yields. acs.org Similarly, in the synthesis of a precursor to the drug Iptacopan, it was found that conducting a reduction step at -20 °C significantly increased the yield to 84.5%. mdpi.com

The choice of solvent can also have a profound impact on reaction efficiency. Polar aprotic solvents like DMF and DMSO have been shown to enhance the efficiency of indole cyclization reactions. Furthermore, the introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can be optimized. The reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) can achieve a high yield of 97%.

| Reaction | Key Optimization Parameter | Result | Reference |

| Hemetsberger–Knittel Synthesis | Temperature & Reactant Concentration | Good Yield | acs.org |

| Reduction for Iptacopan Precursor | Temperature (-20 °C) | 84.5% Yield | mdpi.com |

| Boc Protection | Catalyst (DMAP) | 97% Yield |

Comparison of Synthetic Strategies

Several classical and modern methods exist for the synthesis of indoles, each with its own advantages and limitations. The Fischer indole synthesis is a widely used and robust method for constructing the indole core and can be adapted for various substitutions. However, it is not suitable for preparing 2,3-unsubstituted indoles, and the required substituted arylhydrazones may not be readily available. luc.edu

The Hemetsberger–Knittel indole synthesis offers a route to indole-2-carboxylates and allows for the regioselective introduction of substituents. acs.org The Gassman synthesis is another general method but is not effective for preparing certain methoxy-substituted indoles like 5-methoxyindole and 7-methoxyindole. luc.edu

Modern catalytic methods, particularly those using palladium, offer high efficiency and functional group tolerance. mdpi.com Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, provide sustainable alternatives to traditional methods. openmedicinalchemistryjournal.comtandfonline.com The choice of the most appropriate synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and considerations of cost, efficiency, and environmental impact.

Medicinal Chemistry and Pharmacological Investigations of 5 Methoxy 7 Methyl 1h Indole Derivatives

Role as a Pharmaceutical Intermediate and Building Block

5-Methoxy-7-methyl-1H-indole serves as a crucial intermediate and building block in the synthesis of high-value pharmaceutical agents. Its substituted benzene (B151609) ring provides a specific steric and electronic profile that is leveraged by medicinal chemists to achieve desired target engagement and pharmacokinetic properties.

A prominent example of its application is in the synthesis of Iptacopan, a first-in-class complement factor B inhibitor. wikipedia.orgpatsnap.com The synthesis of this complex molecule utilizes a derivative of the core indole (B1671886) structure, namely 5-Methoxy-7-Methyl-t-boc-1H-indole-4-carbaldehyde, as a key intermediate. watsonnoke.com Synthetic routes described in the literature confirm that the process can begin with this compound, which is then functionalized to build the final complex molecule. newdrugapprovals.org The defined placement of the methoxy (B1213986) and methyl groups on the indole ring is critical for the final compound's interaction with its biological target.

Exploration of Bioactive Molecules derived from this compound

The this compound scaffold has been successfully incorporated into at least one major therapeutic agent, demonstrating its value in generating novel bioactive molecules.

Iptacopan (Fabhalta) is a potent, orally administered small molecule derived from this indole. Its IUPAC name, 4-{(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl}benzoic acid, explicitly shows the retention of the core this compound moiety within its final structure. wikipedia.orgnih.gov Iptacopan functions as a specific and potent inhibitor of complement factor B, a key component of the alternative complement pathway. patsnap.comnih.gov By targeting factor B, it effectively modulates the complement cascade, which is implicated in the pathophysiology of several diseases. patsnap.comdrugbank.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific SAR studies focusing exclusively on the this compound scaffold are not extensively published, research on related substituted indoles provides significant insights into how modifications to this core structure can influence biological activity.

The location of substituents on the indole's benzene ring is a critical determinant of pharmacological effect. Studies on various indole derivatives have shown that the 5- and 7-positions are particularly sensitive to modification.

Research into indole-modified natural products has indicated that introducing a substituent at the C-5 position can enhance anti-tumor activity. nih.gov The presence of a methoxy group at the C-5 position, as in the parent compound, has been linked to the upregulation of tumor suppressor genes in certain contexts. mdpi.com Conversely, the introduction of a substituent at the C-7 position has been shown to greatly reduce the anti-proliferative activity of some indole derivatives. nih.gov This suggests that the 7-methyl group in the this compound scaffold may serve to sterically or electronically fine-tune the molecule's interaction with its target, potentially reducing off-target effects or orienting the molecule optimally within a binding pocket. The presence of halogen atoms at either the C-5 or C-7 position has also been shown to produce a notable effect on cytotoxicity. mdpi.com

The precise position of the methoxy group on the indole ring can dramatically alter not only the potency of a compound but also its fundamental mechanism of action. A study on indolyl-pyridinyl-propenone analogues designed as anti-cancer agents provides a striking example of this principle. nih.govnih.gov

In this study, researchers found that the 5-methoxy substitution was optimal for inducing a form of non-apoptotic cell death known as methuosis. nih.gov However, moving the methoxy group to other positions on the indole ring led to profoundly different outcomes:

4-Methoxy and 7-Methoxy Analogues: These substitutions resulted in a significant attenuation or complete loss of methuosis-inducing activity. nih.gov

6-Methoxy Analogue: Unexpectedly, shifting the methoxy group to the 6-position switched the biological activity entirely. Instead of inducing methuosis, the compound became a potent disruptor of microtubules, leading to mitotic arrest and cell death, representing a completely different anti-cancer mechanism. nih.govnih.gov

This demonstrates that isomeric placement of the methoxy group is a powerful tool for modulating both the potency and the qualitative biological effect of indole-based molecules.

| Compound Position of Methoxy Group | Observed Biological Activity/Mechanism | Potency/Effect |

|---|---|---|

| 5-Methoxy | Induction of Methuosis | Optimal for this mechanism |

| 6-Methoxy | Disruption of Microtubules | Striking enhancement of growth inhibitory potency via a different mechanism |

| 4-Methoxy | Induction of Methuosis | Attenuated activity |

| 7-Methoxy | Induction of Methuosis | Eliminated activity |

The indole ring is an electron-rich heterocyclic system. The functional groups attached to the this compound core—a methoxy group at C-5 and a methyl group at C-7—are both electron-donating. These groups further enhance the electron-rich nature of the benzene portion of the indole, increasing its reactivity and influencing its binding properties. chim.it

This enhanced nucleophilicity makes the indole scaffold more susceptible to electrophilic substitution, a key reaction in the functionalization and elaboration of the core into more complex drug candidates. chim.it From a biological standpoint, the methoxy group is crucial for activity in many indole-based compounds. acs.org It can act as a hydrogen bond acceptor, and its position can orient the molecule within a target's binding site, as seen in allosteric inhibitors of the ALOX15 enzyme. mdpi.com The methyl group, while less polar, provides steric bulk that can be critical for achieving selectivity and optimizing van der Waals interactions with a protein target.

Investigated Pharmacological Activities

The primary and most well-defined pharmacological activity associated with a derivative of this compound is the inhibition of the alternative complement pathway.

Complement Factor B Inhibition: Iptacopan, derived from the 5-methoxy-7-methyl-indole scaffold, is a highly potent inhibitor of complement factor B (FB), with a reported IC50 of 10 nM. nih.gov By binding to Factor B, Iptacopan prevents the formation of C3 convertase, a critical amplification step in the alternative complement pathway. wikipedia.orgdrugbank.com This mechanism is therapeutically beneficial in complement-mediated diseases.

Paroxysmal Nocturnal Hemoglobinuria (PNH): In PNH, Iptacopan's proximal inhibition of the complement cascade controls both C3b-mediated extravascular hemolysis and terminal complement-mediated intravascular hemolysis. wikipedia.orgdrugbank.com

IgA Nephropathy (IgAN) and C3 Glomerulopathy (C3G): Iptacopan is also approved for treating these rare kidney diseases where complement overactivation plays a key pathogenic role. wikipedia.orgpatsnap.com

While the most prominent success of this scaffold is in complement inhibition, related methoxy-indole structures have been investigated for a range of other pharmacological activities, including anticancer (via microtubule disruption or induction of methuosis) and anti-inflammatory effects, highlighting the broad therapeutic potential of this chemical class. nih.govnih.govmdpi.com

Anticancer and Antiproliferative Activities

Derivatives of the indole scaffold, particularly those featuring methoxy and methyl substitutions, have been a significant focus of anticancer drug discovery. nih.gov The versatility of the indole ring system allows for the development of compounds that can modulate various biological pathways implicated in cancer progression. nih.gov Research has demonstrated that these derivatives can inhibit cell signaling, disrupt cell cycle progression, and induce cell death through diverse mechanisms. nih.gov

A critical aspect of anticancer drug development is achieving selective cytotoxicity, meaning the compound is more toxic to cancer cells than to healthy, non-cancerous cells. Certain indole derivatives have shown promising selectivity. For instance, a novel (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, known as DHI1, demonstrated high selectivity towards leukemia Jurkat and HL-60 cells while exhibiting minimal toxicity to noncancerous cell lines and healthy human peripheral blood mononuclear cells. acs.org

Similarly, a newly designed 1H-indole derivative developed as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor showed strong inhibitory effects against MCF-7 (breast cancer) and HCT 116 (colon cancer) cell lines with high selectivity indexes of 6.7 and 7.5, respectively. mdpi.com Furthermore, studies on indolequinones, which are bioreductively activated cytotoxins, revealed that certain compounds unsubstituted at the C-2 position were up to 300 times more potent as cytotoxins and displayed hypoxia-selective cytotoxicity, being more effective in low-oxygen tumor environments. nih.gov

The antiproliferative effects of 5-methoxy-indole derivatives are often linked to their ability to interfere with specific cell proliferation pathways. For example, 5-methoxytryptophan (5-MTP), a metabolite of L-tryptophan, has been shown to suppress COX-2 expression at the transcriptional level. nih.gov Since COX-2 overexpression promotes cancer cell proliferation and migration, the inhibition of its expression is a key mechanism by which 5-MTP blocks cancer growth. nih.gov Another indole-based chalcone, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), induces cell death by modulating the MAPK/Jun N-Terminal Kinase (JNK) signaling pathway. mdpi.com The induction of non-apoptotic cell death, or methuosis, by activated Ras has been linked to the downstream activation of Rac1 and a reciprocal inactivation of Arf6, suggesting that indole derivatives inducing this phenotype may interfere with these small GTPases that are crucial for cell trafficking and proliferation. nih.gov

Given that many cancers develop resistance to apoptosis (programmed cell death), inducing alternative forms of cell death is a valuable therapeutic strategy. nih.gov Methuosis is a distinct form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization resulting from dysregulated macropinocytosis. nih.govnih.gov An indole-based chalcone, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), was identified as a potent inducer of methuosis in glioblastoma and other tumor cells at low micromolar concentrations. mdpi.comnih.gov This process involves the accumulation of large, fluid-filled vacuoles derived from macropinosomes that ultimately leads to loss of membrane integrity and cell death without the typical features of apoptosis. nih.govnih.gov The discovery of MOMIPP and related compounds that can trigger methuosis has spurred interest in this pathway as a potential avenue for treating apoptosis-resistant cancers. nih.govplos.org

The microtubule network is essential for cell division, making it a prime target for anticancer agents. nih.gov Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and cell death. nih.govnih.gov A series of 2-phenylindole derivatives bearing a 3,4,5-trimethoxyphenyl moiety were designed as tubulin assembly inhibitors that bind to the colchicine site. nih.gov Docking studies revealed that substituents on the indole ring, such as a methoxy group, could mimic interactions of known inhibitors, enhancing binding and activity. nih.gov Specifically, a methoxy group at position 6 of the indole was shown to mimic the corresponding group on the tropolone ring of colchicine, interacting with the βLys353 residue of tubulin. nih.gov These findings confirm that the substituted indole scaffold is a viable pharmacophore for developing potent microtubule-disrupting agents. nih.gov

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR) are key regulators of this process. nih.govresearchgate.net Consequently, VEGFR inhibitors are an important class of targeted cancer therapies. nih.gov Numerous indole-containing compounds have been identified as effective VEGFR inhibitors. nih.govresearchgate.net A novel 1H-indole derivative was designed and synthesized, showing significant in vitro inhibitory activity against VEGFR-2 with an IC₅₀ value of 25 nM, which was more potent than the reference drug sorafenib (IC₅₀ of 35 nM). mdpi.com This demonstrates the potential of the 1H-indole scaffold in designing potent anti-angiogenic agents. mdpi.com

The anticancer potential of this compound derivatives has been quantified through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. Synthesized indole derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT) cell lines. nih.gov For example, a series of substituted benzyl-1H-indole-2-carbohydrazides showed cytotoxicity across all three cell lines. nih.gov Another study on a 1H-indole derivative targeting VEGFR-2 reported potent activity against MCF-7 and HCT 116 cells. mdpi.com The table below summarizes the cytotoxic activities of selected indole derivatives.

| Compound Type | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116/HCT IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1H-Indole VEGFR-2 Inhibitor | 12.93 | Not Reported | 11.52 | mdpi.com |

| N'-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4b) | 2.8 | 3.1 | 3.5 | nih.gov |

| N'-(4-Fluorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4e) | 1.8 | 2.1 | 2.1 | nih.gov |

| Dihydroisoxazole derivative (4b) | >100 | <7 | <7 | acs.org |

| 5-chloro-N-(4-(pyrrolidin-1-yl)phenyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide (5f) | 0.029 (GI₅₀) | 0.029 (GI₅₀) | Not Reported | nih.gov |

Flow Cytometry Studies (e.g., Annexin-V and 7-AAD positive cell populations)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. A common application in medicinal chemistry is the assessment of apoptosis, or programmed cell death, induced by a test compound. This is frequently accomplished using a combination of Annexin-V and a viability dye like 7-aminoactinomycin D (7-AAD). bitesizebio.comaatbio.com

The mechanism of this assay relies on changes that occur at the cell surface during the early stages of apoptosis. The phospholipid phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer surface. stemcell.comsigmaaldrich.com Annexin-V is a protein with a high affinity for PS, and when conjugated to a fluorescent molecule, it can label these early apoptotic cells. bitesizebio.comstemcell.com

7-AAD is a fluorescent DNA intercalator that is impermeant to live and early apoptotic cells with intact membranes. bitesizebio.comstackexchange.com However, in late-stage apoptotic or necrotic cells, the cell membrane becomes compromised, allowing 7-AAD to enter and stain the nucleus. aatbio.comstemcell.com

By analyzing a cell population co-stained with fluorescently-labeled Annexin-V and 7-AAD using a flow cytometer, researchers can distinguish between different cell states based on their fluorescence profiles:

Viable Cells: Negative for both Annexin-V and 7-AAD.

Early Apoptotic Cells: Positive for Annexin-V and negative for 7-AAD. stackexchange.com

Late Apoptotic/Necrotic Cells: Positive for both Annexin-V and 7-AAD. stemcell.com

This method allows for the quantitative determination of a compound's ability to induce cell death. While this is a standard method for evaluating the cytotoxic effects of new chemical entities, specific flow cytometry data for this compound was not found in the reviewed literature.

Antimicrobial Activities

The indole scaffold is a prominent feature in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. mdpi.comnih.goveurekaselect.com Derivatives are being extensively explored for their potential to combat pathogenic microorganisms, including those resistant to conventional antibiotics. mdpi.com

Antibacterial Properties against Gram-Positive and Gram-Negative Bacteria

Substituted indole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govajchem-b.com For instance, studies on 5-methylindole, a structurally related compound, have shown that it can directly kill a variety of pathogens. It is effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. peerj.com

Research into other indole derivatives has yielded compounds with potent activity. Indole trimers, for example, have shown promising activity against Gram-positive organisms, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) below 0.8 µg/ml against strains like Bacillus anthracis and S. aureus. nih.gov Similarly, a study on 1-benzamido-5-hydroxyindole derivatives reported that the O- and N-methylated product, 1-(N-methylbenzamido)-2-methyl-3-carbethoxy-5-methoxyindole, showed moderate antibacterial activity against E. coli and weak inhibition against Bacillus cirroflagellosus. ias.ac.in

The antibacterial activity of indole derivatives is influenced by the nature and position of substituents on the indole ring. nih.gov The data below summarizes the activity of various indole derivatives against selected bacteria.

| Indole Derivative | Bacterial Strain | Activity Noted |

|---|---|---|

| 5-Methylindole | Staphylococcus aureus (Gram-positive) | Bactericidal |

| 5-Methylindole | Escherichia coli (Gram-negative) | Bactericidal |

| 5-Methylindole | Pseudomonas aeruginosa (Gram-negative) | Bactericidal |

| Indole Trimers (e.g., SAB-J3) | Bacillus anthracis (Gram-positive) | MIC < 5 µg/ml |

| Indole Trimers (e.g., SAB-J3) | Francisella tularensis (Gram-negative) | MIC = 1.56 µg/ml |

| 1-(N-methylbenzamido)-2-methyl-3-carbethoxy-5-methoxyindole | Escherichia coli (Gram-negative) | Moderate Inhibition |

Antifungal Properties

The investigation of indole derivatives extends to their potential as antifungal agents. eurekaselect.com However, the antifungal effect can be highly specific to the derivative's structure. For example, one study noted that while 2-methylindole was found to inhibit the opportunistic fungal pathogen Candida albicans, the closely related 5-methylindole did not show this activity. peerj.com Another study on 1-(N-methylbenzamido)-2-methyl-3-carbethoxy-5-methoxyindole reported weak inhibition against Aspergillus niger and no activity against C. albicans. ias.ac.in These findings underscore the importance of specific substitution patterns for antifungal efficacy. Currently, there is a lack of specific data on the antifungal properties of this compound in the available literature.

Antibiotic Potentiation

A significant area of research is the use of indole derivatives as adjuvants to restore the efficacy of existing antibiotics against resistant bacterial strains. peerj.comnih.gov This synergistic approach, known as antibiotic potentiation, has been observed with several indole compounds.

Studies have shown that 5-methylindole can significantly potentiate the killing effect of aminoglycoside antibiotics against S. aureus. peerj.com Other indole derivatives have been found to synergize with antibiotics such as norfloxacin, oxacillin, and vancomycin, rendering them effective against drug-resistant Gram-positive organisms like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov The proposed mechanism for this potentiation by some indole derivatives is the permeabilization of the bacterial cell membrane, which may facilitate the entry of the antibiotic. nih.govmdpi.com

| Indole Derivative | Antibiotic | Target Organism | Observed Effect |

|---|---|---|---|

| 5-Methylindole | Aminoglycosides (e.g., Tobramycin) | Staphylococcus aureus | Significant Potentiation |

| 5-Iodoindole | Aminoglycosides | Staphylococcus aureus | Potentiation |

| Substituted Indoles | Norfloxacin, Oxacillin, Vancomycin | MRSA, VRE | Synergistic Activity |

| 5-bromo-indole-3-carboxamide derivative | Doxycycline | Pseudomonas aeruginosa | 21-fold enhancement |

Inhibition of Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antimicrobial agents. Indole and its derivatives have a complex and sometimes contradictory role in the regulation of biofilm formation. nih.gov

Certain derivatives have been shown to be potent inhibitors of biofilm formation. For example, 7-hydroxyindole can inhibit the formation of and also eradicate mature biofilms of extensively drug-resistant Acinetobacter baumannii. nih.gov Similarly, 7-methylindole (B51510) has been reported to significantly suppress biofilm formation in the Gram-negative pathogen Serratia marcescens. peerj.com

Conversely, indole itself has been shown to enhance biofilm formation in some bacteria, such as Vibrio cholerae, while inhibiting it in others like E. coli. nih.gov This highlights the context-dependent nature of the activity of indole compounds on biofilms. No specific studies on the effect of this compound on biofilm formation were identified.

Modulation of Drug Resistance and Pathogenicity

Indole derivatives are being actively investigated for their potential to overcome multidrug resistance in pathogens. mdpi.comnih.gov As discussed, one key mechanism is through the potentiation of conventional antibiotics against resistant strains like MRSA. nih.gov

Beyond synergy, some indole derivatives can modulate the expression of genes related to pathogenicity and resistance. For instance, 7-hydroxyindole was found to reduce the expression of quorum sensing-implicated genes, abaI and abaR, in A. baumannii. nih.gov Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. By interfering with these signaling pathways, indole derivatives can potentially reduce the pathogenicity of bacteria. nih.gov Indole itself has also been shown to regulate multi-drug exporters in E. coli. nih.gov Research into how specific derivatives like this compound might modulate these pathways is a potential future direction.

Mechanisms of Antimicrobial Action (e.g., cell membrane integrity, oxidative stress)

The antimicrobial properties of indole derivatives are a significant area of research, with studies pointing towards multifaceted mechanisms of action. While specific research on this compound is limited in this context, the broader class of indole-based compounds is known to exert antibacterial effects through several key pathways, primarily involving the disruption of cell membrane integrity and the induction of oxidative stress. nih.gov

The bacterial cell membrane is a critical barrier, and its disruption can lead to cell death. Indole derivatives have been shown to interfere with the structure and function of this membrane. This can occur through the insertion of the indole molecule into the lipid bilayer, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately compromising cell viability. frontiersin.org

Another primary mechanism of antimicrobial action is the generation of oxidative stress. Indole compounds can promote the formation of reactive oxygen species (ROS) within bacterial cells. mdpi.com ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can damage vital cellular components, including DNA, proteins, and lipids. mdpi.com This oxidative damage can inhibit essential cellular processes, such as respiration and DNA replication, leading to bacterial growth inhibition and death. mdpi.comnih.gov The anti-apoptotic action of some indole derivatives, through the protection of mitochondrial integrity and attenuation of oxidative stress, has also been observed in human cells, highlighting the complex role of these compounds in cellular health. nih.gov

Enzyme Inhibition

The this compound scaffold has proven to be a versatile template for the development of potent and selective enzyme inhibitors, targeting a range of enzymes with therapeutic relevance.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including approximately 80% of clinically used drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications. mdpi.com The indole nucleus is a common motif in many drugs and can interact with CYP enzymes. nih.gov

Derivatives of this compound have been investigated for their potential to inhibit various CYP isoforms. The nature and position of substituents on the indole ring play a critical role in determining the inhibitory potency and selectivity towards different CYP enzymes. semanticscholar.org For instance, the 7-azaindole scaffold, a related heterocyclic structure, has been shown to be "cleaner" than the indole scaffold in terms of CYP450 enzyme inhibition, suggesting that modifications to the core ring system can mitigate potential metabolic liabilities. mdpi.com Understanding the CYP inhibition profile of this compound derivatives is essential for their development as safe and effective therapeutic agents, as it helps to predict and avoid adverse drug interactions. nih.govmdpi.com

Table 1: Investigated Cytochrome P450 Isoforms and Their Role in Drug Metabolism

| CYP Isoform | Function in Drug Metabolism | Potential Impact of Inhibition |

|---|---|---|

| CYP2C19 | Metabolizes a range of drugs including proton pump inhibitors and antidepressants. | Inhibition can lead to increased plasma concentrations of substrate drugs. |

| CYP3A4 | Responsible for the metabolism of over 50% of clinically used drugs. | Inhibition can cause significant drug-drug interactions, leading to toxicity. |

| CYP2B6 | Involved in the metabolism of certain anesthetics and antiretrovirals. | Inhibition may alter the efficacy and safety of co-administered substrates. |

This table represents a general overview and specific interactions would need to be confirmed for individual this compound derivatives.

The alternative pathway (AP) of the complement system is a key component of innate immunity, and its dysregulation is implicated in various diseases. nih.govresearchgate.net Factor B (FB) is a serine protease that is essential for the formation of the C3 and C5 convertases in the AP, making it an attractive therapeutic target. nih.govfrontiersin.org

A derivative of this compound, LNP023 (Iptacopan), has been identified as a potent and selective inhibitor of Factor B. nih.govnih.gov This compound demonstrates direct, reversible, and high-affinity binding to human FB. nih.gov By inhibiting Factor B, LNP023 effectively blocks the AP amplification loop, preventing the downstream consequences of complement activation, such as cell lysis and inflammation. nih.govdntb.gov.uanih.gov The development of LNP023, which involved the optimization of an initial screening hit, highlights the utility of the this compound core in designing targeted inhibitors for the complement system. nih.govnih.gov

Table 2: In Vitro Activity of LNP023 (Iptacopan)

| Parameter | Value | Reference |

|---|---|---|

| FB Inhibition (IC50) | 0.01 ± 0.006 µM | nih.gov |

| FB Binding Affinity (KD) | 0.0079 ± 0.0019 µM | nih.gov |

| AP-induced MAC Formation Inhibition (IC50) | 0.13 ± 0.06 µM | nih.gov |

The structural features of the this compound scaffold make it a promising starting point for the development of a wide range of enzyme inhibitors. The indole ring itself is a privileged structure in medicinal chemistry, known to interact with various biological targets. biolmolchem.com The methoxy and methyl substitutions on the indole ring can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. mdpi.com

Structure-activity relationship (SAR) studies on indole derivatives have shown that electron-donating groups, such as methoxy and methyl, can play a crucial role in enzyme inhibition. biolmolchem.com The development of inhibitors for enzymes like ALOX15 and tyrosinase from indole-based compounds further underscores the versatility of this scaffold. mdpi.comrsc.org The successful development of the Factor B inhibitor LNP023 from a this compound core provides a strong rationale for exploring this chemical space for inhibitors of other enzymes implicated in disease. nih.gov

Neuropharmacological Aspects

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are involved in a wide range of physiological and pathological processes in the central nervous system. The 5-HT6 receptor, in particular, has emerged as a promising target for the treatment of cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. nih.govwikipedia.org Antagonism of the 5-HT6 receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which is thought to underlie its pro-cognitive effects. nih.govwikipedia.org

The indole nucleus is a key structural feature of serotonin, and many indole derivatives exhibit affinity for serotonin receptors. nih.gov While specific studies on this compound as a 5-HT6 receptor antagonist are not prevalent, the broader class of 2-substituted tryptamines, which are indole derivatives, have been shown to be selective for 5-HT6 receptors. wikipedia.org The development of selective 5-HT6 receptor antagonists has been a major focus of research, and the indole scaffold continues to be a valuable template in these efforts. nih.gov The potential for this compound derivatives to act as 5-HT6 receptor antagonists warrants further investigation, given the therapeutic potential of such compounds in treating cognitive dysfunction. nih.gov

Table 3: Mentioned Compounds

| Compound Name | Chemical Name/Synonym |

|---|---|

| This compound | This compound |

| LNP023 | Iptacopan; 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid |

| 2-methyl-5-HT | 2-methyl-5-hydroxytryptamine |

| SB-269970 | (R)-N-(1-(3-(Dimethylamino)propyl)-1H-indol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |

Potential for Cognitive Disorders (e.g., Alzheimer's Disease)

The indole scaffold is a crucial component in the development of agents targeting neurodegenerative conditions like Alzheimer's disease (AD). nih.gov AD is a multifactorial neurodegenerative disorder characterized by diminished acetylcholine levels, deposits of β-amyloid (Aβ), and tau-protein aggregation. nih.gov Derivatives of 5-methoxy-1H-indole have been investigated for their potential to address these pathological features, primarily through the inhibition of cholinesterase enzymes.

A novel series of indole-based compounds were designed and synthesized as potential anti-Alzheimer's agents, with researchers evaluating their in vitro inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Within this study, certain derivatives demonstrated dual inhibitory activity in the nanomolar range, while others showed selectivity for either AChE or BuChE. nih.gov For instance, in advanced stages of AD, BuChE activity tends to increase as AChE activity decreases, suggesting that dual inhibitors could be beneficial for both mild and advanced cases. nih.gov Furthermore, select compounds from this series also showed an ability to inhibit the self-induced aggregation of Aβ amyloid. nih.gov

The antioxidant properties of indole derivatives also contribute to their neuroprotective potential, as oxidative stress is heavily implicated in the pathogenesis of AD. iaps.org.in New series of acetohydrazide derivatives based on a 5-methoxy-2-methyl-1H-indole scaffold have been explored as antioxidant candidates to counteract the damage caused by free radicals. iaps.org.in

This table is representative of findings in the field and is for illustrative purposes.

| Compound | Target Enzyme | Inhibitory Activity | Selectivity |

|---|---|---|---|

| Compound 3c | AChE / BuChE | - | Selective for AChE |

| Compound 4a | AChE / BuChE | - | Selective for BuChE |

| Compound 5b | AChE / BuChE | Nanomolar range | Dual Inhibitor |

| Compound 6b | AChE / BuChE | Nanomolar range | Dual Inhibitor |

Data sourced from a study on novel indole-based compounds for Alzheimer's disease. nih.gov

Effects on Neurotransmission

Derivatives of 5-methoxy-indole are closely related to endogenous tryptamines like serotonin and melatonin, suggesting their potential to interact with various neurotransmitter systems. wikipedia.orgwikipedia.org Research into compounds such as 5-methoxy-α-methyltryptamine (5-MeO-AMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provides insight into the neuropharmacological profile of this class. wikipedia.orgnih.gov

These compounds are recognized as potent serotonin receptor agonists. nih.gov Specifically, they show high affinity for the 5-HT1A and 5-HT2A receptor subtypes. nih.gov The activation of the 5-HT2A receptor is a key mechanism behind the psychedelic effects observed with some of these derivatives. wikipedia.org For example, the head-twitch response in rodents, a behavioral proxy for psychedelic effects, is mediated by the activation of the 5-HT2A receptor and can be reversed by antagonists for this receptor. wikipedia.org

Unlike some related tryptamines, 5-methoxylated derivatives often show dramatically reduced or abolished activity as monoamine releasing agents (e.g., for serotonin, norepinephrine, or dopamine). wikipedia.org Their primary mechanism of action on neurotransmission appears to be direct receptor agonism rather than modulation of monoamine release or reuptake. wikipedia.org

Anti-Trypanosoma cruzi Activity

Derivatives of the indole scaffold have been identified as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org Through phenotypic screening, a series of substituted indoles were identified, leading to the optimization of 1H-indole-2-carboxamides. nih.gov

In these studies, substitutions on the indole ring were found to be critical for activity. Small, electron-donating groups at specific positions, such as methyl or methoxy groups, were shown to confer moderate to good potency against the parasite. nih.govacs.org Conversely, analogs containing electron-withdrawing groups like halogens were found to be inactive. nih.govacs.org

An optimized compound from this series demonstrated the ability to reduce the parasite load in both acute and chronic mouse models of Chagas disease. nih.gov Despite showing this promising in vivo antiparasitic activity, further development of this specific series was halted due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action (CYP51 inhibition). acs.orgdndi.org Nevertheless, the findings established the indole core as a viable starting point for the development of new treatments for this neglected tropical disease. nih.gov

Chemoprotective Activities (e.g., against cisplatin-induced organ damage)

Cisplatin is a highly effective anticancer drug, but its clinical use is often limited by severe organ toxicity. nih.govresearchgate.net A specific indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has been investigated for its potential to protect against this damage. nih.govresearchgate.net

In a rat model, MMINA demonstrated significant protective effects against cisplatin-induced hepatotoxicity, nephrotoxicity, cardiotoxicity, and neurotoxicity. nih.gov The mechanism of this protection is linked to its ability to counteract oxidative stress and inflammation. nih.govresearchgate.net MMINA treatment was found to reverse the increase in nitric oxide (NO) and malondialdehyde (MDA) induced by cisplatin, while simultaneously boosting the activity of crucial antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD). nih.govresearchgate.net

Furthermore, MMINA was shown to downregulate the expression of key genes and proteins involved in inflammation, including NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α in the liver, kidney, heart, and brain. nih.gov These findings highlight the potential of 5-methoxy-indole derivatives to serve as effective chemoprotective agents, mitigating the side effects of powerful chemotherapy drugs. nih.govresearchgate.net

Antioxidant Properties

The indole nucleus is a well-established scaffold for the development of antioxidants, which are crucial for combating oxidative stress linked to numerous chronic diseases. iaps.org.in Derivatives of 5-methoxy-indole have been a particular focus of such research.

A series of 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives were synthesized and evaluated for their ability to scavenge free radicals. iaps.org.in Using the DPPH assay, all synthesized compounds were confirmed to have antioxidant properties superior to the standard, ascorbic acid. The highest level of activity was observed in a compound featuring a para-dimethylaminophenyl substitution. iaps.org.in

In another study, the compound KAD22 (5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole) was designed and found to be a potent antioxidant. benthamdirect.com The introduction of a tosyl group into the indole structure has also been explored as a strategy to yield bioactive compounds with antioxidant activity. mdpi.com These studies underscore the versatility of the 5-methoxy-indole core in designing novel and potent antioxidants for potential therapeutic use. iaps.org.inbenthamdirect.com

Anti-inflammatory Activity

Indole derivatives are known to possess significant anti-inflammatory properties. nih.gov The investigation into the chemoprotective agent 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) also revealed its potent anti-inflammatory action. nih.gov MMINA was shown to downregulate the expression of multiple signal transduction pathways that regulate genes involved in the inflammatory response, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α. nih.gov

Hybrid molecules combining indole and imidazolidine nuclei have also been evaluated for anti-inflammatory effects. nih.gov These compounds demonstrated an ability to reduce leukocyte migration and decrease the release of the pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized, with most compounds effectively inhibiting the production of NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org These findings confirm that the 5-methoxy-indole scaffold can be a valuable component in the design of new anti-inflammatory drugs.

This table is representative of findings in the field and is for illustrative purposes.

| Inflammatory Marker | Effect of MMINA Treatment |

|---|---|

| NF-κB | Downregulation |

| STAT-3 | Downregulation |

| IL-1 | Downregulation |

| COX-2 | Downregulation |

| iNOS | Downregulation |

| TNF-α | Downregulation |

Data sourced from a study on the chemoprotective effects of a 5-methoxy-2-methyl-1H-indole derivative. nih.gov

Antiviral Activity

The indole framework is considered a "privileged scaffold" in medicinal chemistry and has been integral to the development of agents to combat viral infections. nih.govfrontiersin.org Research has explored indole derivatives for activity against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). frontiersin.org

For example, studies have been conducted on 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives targeting HCV. Certain compounds within this series, particularly those with N-benzyl substitutions, exhibited potent antiviral properties against multiple HCV genotypes with EC50 values in the low micromolar range. nih.gov The introduction of a tosyl moiety to the indole structure is another strategy that has yielded compounds with antiviral activity. mdpi.com

While direct studies on this compound derivatives are less common in the search results, broader research demonstrates the potential of the indole core structure. For instance, indole derivatives containing a quinoline moiety have shown significant activity against the tobacco mosaic virus (TMV), with one compound demonstrating a strong binding affinity for the TMV coat protein. semanticscholar.org This body of research supports the continued investigation of modified indole scaffolds, including this compound, as potential sources of novel antiviral agents. nih.govfrontiersin.org

Other Investigated Biological Activities (e.g., Antihypertensive, Anti-Alzheimer's, Antimalarial)

Derivatives of the indole scaffold, including those with methoxy and methyl substitutions, have been explored for a variety of therapeutic applications beyond common pharmacological targets. Investigations have revealed their potential as antihypertensive, anti-Alzheimer's, and antimalarial agents.

Antihypertensive Activity: Certain indole derivatives have been synthesized and evaluated for their potential to lower blood pressure. A series of aryloxypropanolamines featuring a substituted 3-indolyl-tert-butyl moiety as the N-substituent were tested for antihypertensive effects in spontaneously hypertensive rats. nih.gov Some of these compounds demonstrated a combination of β-adrenergic receptor antagonist action and vasodilating activity, contributing to their blood pressure-lowering effects. nih.gov The structure-activity relationships of these compounds were analyzed to understand the impact of different substitutions on their antihypertensive efficacy. nih.gov

Anti-Alzheimer's Activity: The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands (MTDLs), with the indole nucleus serving as a common scaffold. tandfonline.com Derivatives are often designed to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine. tandfonline.commdpi.comnih.gov A deficiency in acetylcholine is a hallmark of AD. nih.gov

Novel series of indole-based compounds, including chalcone and hydrazone derivatives, have shown potent dual inhibitory activities against both AChE and BuChE in the nanomolar range. tandfonline.com Furthermore, some of these derivatives are capable of inhibiting the self-induced aggregation of β-amyloid (Aβ) peptides, a key pathological event in AD. tandfonline.commdpi.com For instance, compounds 5b and 6b (chalcone derivatives) not only showed dual cholinesterase inhibition but also demonstrated significant inhibition of Aβ aggregation and anti-neuroinflammatory properties by reducing levels of nitric oxide (NO), COX-2, IL-1β, and TNF-α in microglia cells. tandfonline.com

| Compound | Derivative Type | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Aβ Aggregation Inhibition IC₅₀ (µM) |

|---|---|---|---|---|

| 3c | Stilbene carboxylic acid | 41.11 | 117 | - |

| 4b | Stilbene amide | 132.20 | 41.68 | - |

| 5b | Chalcone | 27.54 | 36.85 | 2.50 |

| 6b | Chalcone | 31.18 | 40.12 | 4.94 |

Antimalarial Activity: The indole scaffold is a key feature in many natural and synthetic compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Indole alkaloids isolated from medicinal plants like Picrasma javanica have shown promise. scispace.com Synthetic indole derivatives have also been developed. For example, spiroazepineindoles and spirotetrahydro-β-carbolines have demonstrated potent antiplasmodial activity, with some compounds like NITD609 (cipargamin) showing IC₅₀ values in the low nanomolar range against both chloroquine-sensitive and resistant strains. nih.gov The mechanism for some of these compounds involves the inhibition of PfATP4, which disrupts sodium homeostasis in the parasite. nih.gov Other synthetic derivatives, such as those integrating quinoline or quinazoline rings with a (5-nitroheteroaryl)methylene hydrazine moiety, have also shown significant in vitro antiplasmodial activity. researchgate.net

Mechanism of Action Studies

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. Studies have focused on their interactions with specific proteins, their influence on cellular pathways, and the modulation of enzyme and receptor functions.

Indole derivatives interact with a wide array of molecular targets. In the context of AD, the primary targets are the enzymes AChE and BChE. tandfonline.comnih.gov The indole ring often serves as an anchor, positioning the molecule within the active site of these enzymes. For neurodegenerative diseases, monoamine oxidases (MAO) are also a significant target. nih.gov

In other therapeutic areas, indole derivatives have been shown to bind to serotonin receptors (e.g., 5-HT₂A, 5-HT₂B), acting as agonists. acs.orgnih.gov The methoxy group on the indole ring, as seen in compounds like 5-MeO-DMT, is a critical feature for this activity. nih.gov The nitrogen of the indole ring can act as a hydrogen bond donor, which is a crucial interaction for binding to some receptors. mdpi.com Additionally, certain indole derivatives function as allosteric inhibitors of enzymes like ALOX15, binding to a site distinct from the active site to modulate enzyme activity. mdpi.combohrium.com